molecular formula C18H22N6O2S B12183319 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide

Cat. No.: B12183319
M. Wt: 386.5 g/mol
InChI Key: HMOKZGUUWIBWCQ-UHFFFAOYSA-N
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Description

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide is a complex organic compound that features a benzotriazinone and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide typically involves multiple steps. The initial step often includes the formation of the benzotriazinone core, followed by the introduction of the thiadiazole moiety. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium catalysts in a Suzuki coupling reaction can be employed to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzotriazinone and thiadiazole derivatives, such as:

Uniqueness

What sets 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]hexanamide apart is its unique combination of benzotriazinone and thiadiazole moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N6O2S

Molecular Weight

386.5 g/mol

IUPAC Name

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)hexanamide

InChI

InChI=1S/C18H22N6O2S/c1-12(2)16-21-22-18(27-16)19-15(25)10-4-3-7-11-24-17(26)13-8-5-6-9-14(13)20-23-24/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,19,22,25)

InChI Key

HMOKZGUUWIBWCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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